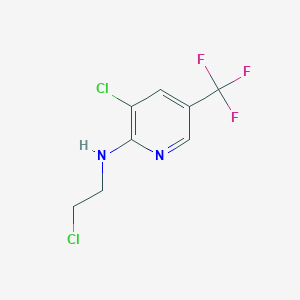

3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine

Descripción

Propiedades

IUPAC Name |

3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F3N2/c9-1-2-14-7-6(10)3-5(4-15-7)8(11,12)13/h3-4H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUFGQOMCAKVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines and other reduced derivatives.

Aplicaciones Científicas De Investigación

3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations :

Fluazinam : Distinguished by a nitro-rich phenyl group, enhancing electrophilicity and persistence in environmental applications. Its high molecular weight (~465) and logP (7.1) suggest lipophilicity, favoring membrane penetration and bioaccumulation .

This may reduce environmental persistence but enhance biodegradability.

Piperidine Derivatives () : Piperazine or piperidine linkers increase molecular complexity and weight, likely improving target specificity (e.g., enzyme inhibition) but reducing bioavailability due to higher polarity .

Alkylating Activity :

The 2-chloroethyl group in the target compound may confer alkylating activity, analogous to nitrosoureas (), which alkylate DNA/RNA, causing cytotoxicity. Fluazinam, however, relies on nitro groups for redox cycling and ROS generation, a common fungicidal mechanism .

Toxicity and Selectivity :

- Fluazinam: Despite its nitro groups (associated with genotoxicity), it is approved for agricultural use with tolerances established by the EPA . Its high logP ensures effective foliar retention but raises ecotoxicological concerns .

- Piperidine Derivatives : Lower logP values (e.g., ~3–4) may reduce off-target effects, making them suitable for therapeutic applications .

- Target Compound : The 2-chloroethyl group could increase acute toxicity (similar to nitrosoureas), necessitating careful dose optimization to balance efficacy and safety .

Physicochemical Properties and Solubility

Table 2: Solubility and Stability

- logP Trends : Fluazinam’s extreme lipophilicity (logP 7.1) correlates with environmental persistence, whereas the target compound’s moderate logP (~3) suggests better metabolic clearance .

- Degradation Pathways : Nitro groups in fluazinam facilitate microbial degradation, while chloroethyl groups may undergo hydrolysis or glutathione conjugation .

Actividad Biológica

3-Chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique chemical structure, characterized by a pyridine ring substituted with chloro and trifluoromethyl groups, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H6ClF3N2

- Molecular Weight : 230.011 g/mol

- CAS Number : 175277-52-8

- IUPAC Name : 3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, the introduction of trifluoromethyl groups has been linked to increased antiproliferative activity.

- Mechanism of Action :

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, a critical process in cell division. For example, a related compound exhibited an IC50 value of 0.56 µM against tubulin polymerization, indicating strong potential for disrupting cancer cell proliferation .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells. The activation of caspase-3 and the release of cytochrome c from mitochondria have been observed, indicating that these compounds may induce programmed cell death through mitochondrial pathways .

Cytotoxicity Studies

A comparative analysis of several pyridine derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against various human cancer cell lines, including:

- A549 (lung cancer)

- HT-29 (colon cancer)

- B16 (melanoma)

The results indicated that the presence of halogen substituents significantly affects the biological activity of these compounds.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 0.56 | Tubulin inhibition |

| Compound B | HT-29 | <0.01 | Apoptosis induction |

| Compound C | B16 | 1.0 | Cytotoxicity through caspase activation |

Case Studies

A notable study involved the evaluation of a series of pyridine derivatives for their anticancer activity. The findings demonstrated that compounds with both chloro and trifluoromethyl groups exhibited superior growth inhibition compared to their non-substituted counterparts.

Study Highlights:

- Objective : To evaluate the antiproliferative effects of pyridine derivatives on cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assays to determine IC50 values.

- Results : Compounds showed varying degrees of cytotoxicity, with some achieving IC50 values as low as 0.01 µM, indicating potent activity against specific cancer types .

Q & A

Q. How can structural analogs be designed to enhance antifungal activity while reducing toxicity?

- Methodological Answer : Substituent optimization (e.g., replacing -CF₃ with -OCF₃) balances lipophilicity and metabolic stability. Toxicity assays (MTT on mammalian cell lines) guide modifications to the chloroethylamine chain. Analogs with shorter alkyl chains (e.g., -CH₂CH₂Cl vs. -CH₂CH₂NH₂) show reduced cytotoxicity while retaining antifungal IC₅₀ values <10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.